molecular formula C13H15F3O B14836478 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene

4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene

Cat. No.: B14836478
M. Wt: 244.25 g/mol
InChI Key: WHAGCXSJWPLPOL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

Scientific Research Applications

4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to similar compounds, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

4-cyclopropyloxy-1-propan-2-yl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H15F3O/c1-8(2)11-6-5-10(17-9-3-4-9)7-12(11)13(14,15)16/h5-9H,3-4H2,1-2H3

InChI Key

WHAGCXSJWPLPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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